UDP-xylose
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Overview
Description
UDP-alpha-D-xylose is a nucleotide sugar that plays a crucial role in the metabolism of various organisms, including animals, plants, fungi, and bacteria. It is a UDP-sugar with alpha-xylose as the sugar component. This compound is essential in the nucleotide sugar metabolism and is involved in the synthesis of glycoproteins, polysaccharides, and various metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UDP-alpha-D-xylose is primarily catalyzed by UDP-glucuronic acid decarboxylase enzymes. These enzymes convert UDP-glucuronic acid to UDP-alpha-D-xylose. In plants, this process is facilitated by different membrane-bound and soluble isoforms of UDP-glucuronic acid decarboxylase . The reaction conditions typically involve the presence of these enzymes in a suitable buffer solution, often at a pH of around 7.0 and a temperature of 30°C .
Industrial Production Methods
Industrial production of UDP-alpha-D-xylose can be achieved through biotechnological methods. One approach involves the use of engineered bifunctional chimeric biocatalysts derived from galactokinase and uridyltransferase. These biocatalysts facilitate the conversion of D-xylose to UDP-alpha-D-xylose, optimizing reaction conditions such as pH and temperature for large-scale production .
Chemical Reactions Analysis
Types of Reactions
UDP-alpha-D-xylose undergoes various chemical reactions, including:
Decarboxylation: Conversion of UDP-glucuronic acid to UDP-alpha-D-xylose.
Epimerization: Interconversion between UDP-alpha-D-xylose and other sugar nucleotides, such as UDP-beta-L-arabinopyranose.
Common Reagents and Conditions
Common reagents used in these reactions include UDP-glucuronic acid and specific enzymes like UDP-glucuronic acid decarboxylase and UDP-xylose 4-epimerase. The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from these reactions include UDP-alpha-D-xylose and other sugar nucleotides, such as UDP-beta-L-arabinopyranose .
Scientific Research Applications
UDP-alpha-D-xylose has a wide range of scientific research applications:
Chemistry: It is used as a sugar donor in the synthesis of glycoproteins and polysaccharides.
Medicine: It is involved in the formation of xylosides of seryl hydroxyl groups in mucoprotein synthesis.
Industry: It is used in the production of biopharmaceuticals, such as heparin and glycosaminoglycans.
Mechanism of Action
The mechanism of action of UDP-alpha-D-xylose involves its role as a sugar donor in various biosynthetic pathways. It is synthesized from UDP-glucuronic acid through a three-step catalytic conversion involving oxidation, decarboxylation, and reduction steps. The enzyme UDP-xylose synthase facilitates this conversion by distorting the sugar ring to promote catalysis . UDP-alpha-D-xylose is then used by xylosyltransferases to transfer xylose residues to acceptor molecules, such as proteins and polysaccharides .
Comparison with Similar Compounds
UDP-alpha-D-xylose is similar to other nucleotide sugars, such as:
UDP-glucose: Involved in the synthesis of glycogen and glycoproteins.
UDP-galactose: Used in the synthesis of lactose and glycoproteins.
UDP-glucuronic acid: Precursor for the synthesis of UDP-alpha-D-xylose and involved in detoxification processes.
Compared to these compounds, UDP-alpha-D-xylose is unique in its role in the synthesis of specific polysaccharides and glycoproteins, particularly in plants and certain microorganisms .
Properties
CAS No. |
3616-06-6 |
---|---|
Molecular Formula |
C14H20N2O16P2-2 |
Molecular Weight |
534.26 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/p-2/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1 |
InChI Key |
DQQDLYVHOTZLOR-OCIMBMBZSA-L |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
melting_point |
144.5 °C |
3616-06-6 | |
physical_description |
Solid |
Synonyms |
Diphosphate Xylose, Uridine UDP Xylose Uridine Diphosphate Xylose Xylose, UDP Xylose, Uridine Diphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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